B1577644 Caerin-1.2

Caerin-1.2

Cat. No.: B1577644
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caerin-1.2 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family of host-defense peptides, which are characterized by their amphipathic structure, enabling interactions with microbial membranes. This compound consists of 21 amino acids (sequence: GLLSVLGSVAKHVLPHVVPIVAE) and exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses. Its mechanism of action involves membrane disruption via pore formation, leading to cell lysis. Notably, this compound demonstrates lower hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .

Key physicochemical properties include:

  • Net Charge: +3 at physiological pH.
  • Hydrophobicity: Moderate (hydrophobic moment ≈ 0.5).
  • Secondary Structure: Stable α-helix in membrane-mimetic environments.

Properties

bioactivity

Antibacterial

sequence

GLLGVLGSVAKHVLPHVVPVIAEHL

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Length (AA) Net Charge MIC (µM)* HC50 (µM) Key Activity
This compound Litoria chloris 21 +3 4 120 Broad-spectrum
Caerin-1.1 Litoria chloris 21 +3 8 80 Gram-negative bacteria
Maculatin-1.1 Litoria genimaculata 23 +2 6 50 HSV-1 inhibition
Aurein-1.2 Litoria aurea 13 +1 2† 60 Gram-positive bacteria
Melittin Bee venom 26 +6 1 1.5 Broad-spectrum

MIC values against *E. coli (except †, tested against S. aureus).
Sources: .

Table 2: Mechanistic Differences

Compound Primary Mechanism Secondary Effects
This compound Pore formation, membrane depolarization Immunomodulation (IL-6 suppression)
Melittin Complete membrane lysis Hemolysis, apoptosis induction
Aurein-1.2 Carpet-model membrane disruption Biofilm inhibition

Sources: .

Research Findings and Implications

  • Structural Determinants: The valine-to-isoleucine substitution in this compound (vs. Caerin-1.1) enhances hydrophobic packing, reducing nonspecific interactions with mammalian membranes .
  • Clinical Relevance : this compound’s stability in serum and low cytotoxicity make it a superior candidate for topical antimicrobial formulations compared to melittin or Maculatin-1.1 .
  • Gaps in Knowledge: Most studies focus on in vitro models; in vivo efficacy and toxicity profiles remain understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.